3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Overview
Description
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (hereafter referred to as MPTS) is a silane compound that has been extensively studied for its potential applications in polymer science. The molecule consists of a methacrylate group attached to a propyl linker, which is further connected to a silane core with three trimethylsiloxy groups. This structure allows MPTS to act as a bridge between organic and inorganic materials, making it a valuable monomer for creating hybrid materials with desirable properties such as enhanced thermal stability, mechanical strength, and gas permeability .
Synthesis Analysis
The synthesis of MPTS-based polymers and copolymers has been achieved through various polymerization techniques. For instance, the bulk polycondensation of MPTS with formic acid leads to the formation of silsesquioxanes with a high fraction of intramolecular cycles, which are characterized by techniques like NMR, FTIR, and mass spectrometry . Copolymerization with vinyl p-tert-butylbenzoate results in materials with significant oxygen permeability, indicating the potential for applications such as gas separation membranes . Terpolymerization with methacrylic acid and dimethyl octyl ammonium styrene sulfonate has been performed to determine reactivity ratios and study the distribution of monomer units along the polymer chains .
Molecular Structure Analysis
The molecular structure of MPTS and its polymers has been elucidated using various spectroscopic methods. FTIR spectroscopy has been employed to monitor the curing characteristics of MPTS-based monomers and to study the hydrolysis and condensation reactions of related silane compounds . NMR spectroscopy has provided insights into the residual concentrations of functional groups during synthesis and the evolution of molar mass distributions .
Chemical Reactions Analysis
MPTS undergoes several chemical reactions that are crucial for its polymerization and application. Hydrolysis of the trimethoxysilyl groups leads to the formation of trihydroxysilyl groups, which can then condense to form Si-O-Si bonds . The reactivity of MPTS with other monomers has been studied to optimize the polymerization process and achieve desired copolymer compositions . Additionally, the cationic rearrangement of related tris(trimethylsilyl)silanes has been investigated, providing insights into the stability and reactivity of silicon-containing cations .
Physical and Chemical Properties Analysis
The physical and chemical properties of MPTS-based materials have been a focus of several studies. The gas permeability and packing density of copolymers of MPTS with methylmethacrylate have been measured, revealing correlations with the polymer's structure . The thermal stability and UV-curing characteristics of MPTS-based monomers have been assessed, demonstrating their suitability for high-temperature applications and rapid curing processes . The shear bond strength of composite resin to titanium metal has been improved using MPTS as a coupling agent, indicating its potential in dental and prosthetic applications .
Scientific Research Applications
Application in Contact Lens Production
- Specific Scientific Field : Material Science and Biomedical Engineering .
- Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” (TRIS) is used in the synthesis of silicone-based hydrogel contact lenses . The compound is polymerized with N,N-dimethylacrylamide (DMA), 1-vinyl-2-pyrrolidinone (NVP), and 2-hydroxyethylmethacrylate (HEMA) to create the hydrogel material for the lenses .
- Methods of Application or Experimental Procedures : The properties of the silicone hydrogel lenses are analyzed using various methods such as equilibrium water content, oxygen permeability, optical transparency, contact angle, mechanical test, protein adsorption, and cell toxicity .
- Results or Outcomes : The results showed that the TRIS content in all formulations increased the oxygen permeability and decreased the equilibrium water content, while both DMA and NVP contributed the hydrophilicity of the hydrogels . The maximum value of oxygen permeability was 74.9 barrers, corresponding to an equilibrium water content of 44.5% as well as a contact angle of 82° . Moreover, L929 fibroblasts grew on all these hydrogels, suggesting non-cytotoxicity . In general, the silicone hydrogels in this work exhibited good oxygen permeability, stiffness, and optical transparency as well as anti-protein adsorption .
Application in Proteomics Research
- Specific Scientific Field : Proteomics .
- Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” acts as a tetramethylsilane-protected silicate compound utilized for proteomics research .
Application as a Silane Coupling Agent
- Specific Scientific Field : Material Science .
- Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a silane coupling agent . Silane coupling agents are used to improve the bond between inorganic and organic materials in many composites and coatings.
Application as a Silane Moisture Scavenger
- Specific Scientific Field : Material Science .
- Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a silane moisture scavenger . This application is particularly useful in the production of materials that are sensitive to moisture.
Application as a Polypropylene Catalyst
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : “3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane” is used as a catalyst in the production of polypropylene . This application is important in the polymer industry, where catalysts are used to control the polymerization process and the properties of the resulting polymer.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Given its wide range of applications, from proteomics research to the production of contact lenses, 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is likely to continue to be a valuable compound in various fields . Its use as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent suggests potential for further applications in these areas .
properties
IUPAC Name |
3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKSSIEODQWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28502-32-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28502-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00168977 | |
Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |
CAS RN |
17096-07-0 | |
Record name | Tris(trimethylsiloxy)silylpropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17096-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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